molecular formula C19H17N3O B3029074 Isoevodiamine CAS No. 518-18-3

Isoevodiamine

Cat. No. B3029074
CAS RN: 518-18-3
M. Wt: 303.4 g/mol
InChI Key: TXDUTHBFYKGSAH-UHFFFAOYSA-N
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Description

Isoevodiamine, also known as Evodiamine, is an alkaloid extract from the fruit of Evodiae Fructus . It exhibits antitumor activities against human tumor cells . It is shown to inhibit NF-κB activation through suppression of IkB kinase activity .


Synthesis Analysis

Efficient access to evodiamine and its analogues is presented via Lewis acid catalysis . In this reaction, three chemical bonds and two heterocyclic-fused rings are constructed in one step . The reaction shows good functional group tolerance and atom economy, and various heteroatom-containing evodiamine analogues are obtained in moderate to excellent yields even on a gram scale .


Molecular Structure Analysis

The tissue distribution and pharmacokinetics (PK) of evodiamine and dehydroevodiamine in mice were studied . To comprehend the connection between structure and tissue distribution, physicochemical property evaluations and molecular electrostatic potential (MEP) calculations were performed .


Chemical Reactions Analysis

The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs . Furthermore, the ability to access various oxidation states of organometallic complexes enables catalysis to construct new bonds .


Physical And Chemical Properties Analysis

Evodiamine is soluble in acetone, slightly soluble in ethanol, ether, chloroform, and almost insoluble in water, petroleum ether, benzene .

Scientific Research Applications

Mechanism of Action

Target of Action

Isoevodiamine, an alkaloid extract from the fruit of Evodiae Fructus, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

Isoevodiamine interacts with its primary target, NF-κB, by inhibiting its activation. This inhibition occurs through the suppression of IkB kinase activity . IkB kinase is an enzyme that plays a crucial role in the NF-κB signaling pathway, which regulates many processes including inflammation, immunity, cell proliferation, and cell survival .

Biochemical Pathways

The primary biochemical pathway affected by Isoevodiamine is the NF-κB signaling pathway. By inhibiting the activation of NF-κB, Isoevodiamine can potentially influence various downstream effects such as reducing inflammation and suppressing cell proliferation .

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of isoevodiamine and its overall effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of Isoevodiamine’s action primarily involve the inhibition of NF-κB activation. This can lead to a decrease in inflammation and a suppression of cell proliferation, which could potentially have antitumor effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Isoevodiamine. Factors such as temperature, light, and the presence of other chemicals can potentially affect the stability and effectiveness of Isoevodiamine . .

Safety and Hazards

The safety data sheet for Evodiamine (Isoevodiamine) indicates that it is considered hazardous .

properties

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDUTHBFYKGSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347170
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evodiamine

CAS RN

5956-87-6
Record name Isoevodiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoevodiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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